molecular formula C10H13N3 B12883879 5-Amino-3-methyl-1-phenyl-2-pyrazolin CAS No. 71799-38-7

5-Amino-3-methyl-1-phenyl-2-pyrazolin

Cat. No.: B12883879
CAS No.: 71799-38-7
M. Wt: 175.23 g/mol
InChI Key: IUKCTAQXDOOJBC-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-phenyl-2-pyrazolin is an aminopyrazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two nitrogen atoms, making it a valuable scaffold in the development of various heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1-phenyl-2-pyrazolin typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclocondensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-phenyl-2-pyrazolin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazolopyridine derivatives, and other heterocyclic compounds .

Scientific Research Applications

5-Amino-3-methyl-1-phenyl-2-pyrazolin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-phenyl-2-pyrazolin involves its interaction with various molecular targets and pathways. The compound acts as a free radical scavenger and antioxidant, protecting cells from oxidative stress. It inhibits lipid peroxidation by scavenging reactive oxygen species, thereby reducing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-methyl-1-phenyl-2-pyrazolin stands out due to its amino group, which allows for a broader range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

71799-38-7

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine

InChI

InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3

InChI Key

IUKCTAQXDOOJBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)N)C2=CC=CC=C2

Origin of Product

United States

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